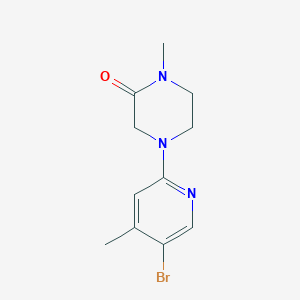
4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one” are not available, related compounds such as “(5-bromo-4-methylpyridin-2-yl)methanamine” and “1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-one” have been synthesized . The synthesis of these compounds could potentially provide insights into the synthesis of “this compound”.Scientific Research Applications
PET Imaging Agent Synthesis
One significant application of compounds related to 4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one is in the synthesis of PET (Positron Emission Tomography) imaging agents. The study by Wang et al. (2018) discusses the synthesis of a compound with structural similarities for imaging the IRAK4 enzyme in neuroinflammation. This demonstrates the potential of such compounds in diagnostic imaging, particularly in neurological conditions (Wang et al., 2018).
Chemical Synthesis and Applications
Compounds structurally similar to this compound have been synthesized for various applications. Mishriky and Moustafa (2013) synthesized a related compound through nucleophilic substitution, highlighting its potential in chemical synthesis and applications (Mishriky & Moustafa, 2013).
Catalysis and Chemical Reactions
Merkel et al. (2005) conducted research on dicopper(II) complexes, incorporating similar compounds to study their influence on catecholase activity. This research provides insights into catalysis and enzymatic reactions in biochemistry (Merkel et al., 2005).
Spectral and Electrochemical Properties
Amudha, Thirumavalavan, and Kandaswamy (1999) explored the spectral, electrochemical, and magnetic properties of phenoxo-bridged dicopper(II) complexes derived from similar ligands. This study highlights the role of such compounds in understanding the electrochemical properties of complex molecules (Amudha, Thirumavalavan, & Kandaswamy, 1999).
properties
IUPAC Name |
4-(5-bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-8-5-10(13-6-9(8)12)15-4-3-14(2)11(16)7-15/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQPDFZEKQRTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCN(C(=O)C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1411845.png)
dimethyl-](/img/structure/B1411846.png)
![Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1411848.png)
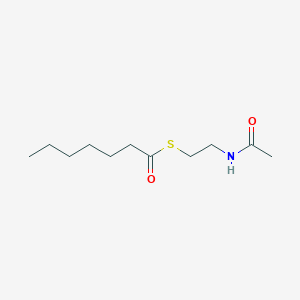
![Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate](/img/structure/B1411851.png)

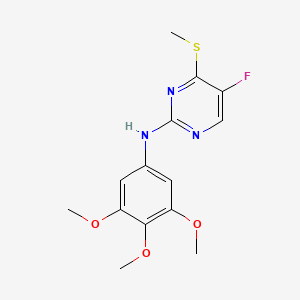
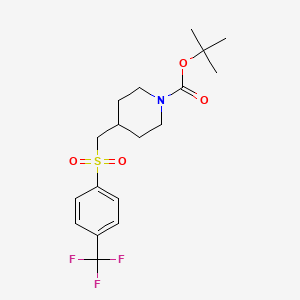
![3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411855.png)
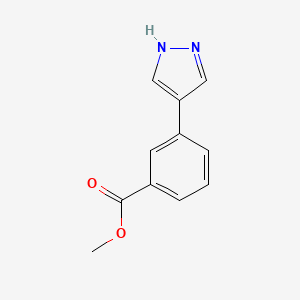

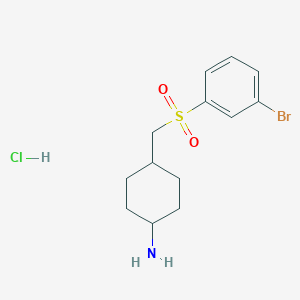
![4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine](/img/structure/B1411864.png)